P1 Site Specificity: Val/Ile Preference in Elastase Catalysis
The differentiation of MeOSuc-Val-Val-Ile-Ala-pNA from substrates like MeOSuc-Ala-Ala-Pro-Val-pNA is fundamentally rooted in P1 site specificity. Elastase-like proteases from Streptomyces sp. P-3 (SEL) demonstrate a clear preference for substrates with Ala or Val in the P1 position [1]. While direct kinetic data for MeOSuc-Val-Val-Ile-Ala-pNA is not available in this context, the class-level inference is that its Ile-Ala cleavage site may confer different catalytic efficiency compared to the Pro-Val site in common alternatives. The substitution of a Pro residue in the P2 position of the comparator with an Ile in the target compound is a significant alteration, known to impact substrate binding and turnover rates [2].
| Evidence Dimension | P1 residue preference for catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | Ile-Ala sequence at scissile bond (predicted preference) |
| Comparator Or Baseline | MeOSuc-Ala-Ala-Pro-Val-pNA; Suc-Ala-Ala-Val-Ala-pNA (preferred) |
| Quantified Difference | Not directly quantified for this compound; preference for Val/Ala over Pro/Val established. |
| Conditions | Hydrolysis by SEL elastase from Streptomyces sp. P-3 |
Why This Matters
The choice of substrate sequence dictates the measured catalytic parameters and sensitivity of an assay, making it impossible to compare results across studies using different P1 residues.
- [1] Fujii, T., et al. (2020). A new serine protease family with elastase activity is produced by Streptomyces bacteria. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov View Source
- [2] Stein, R. L., et al. (1987). Catalysis by human leukocyte elastase. Aminolysis of acyl-enzymes by amino acid amides and peptides. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov View Source
